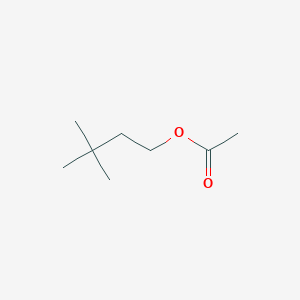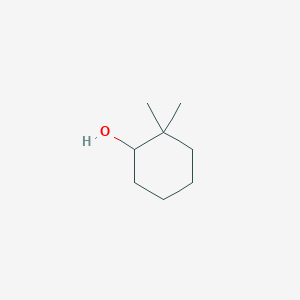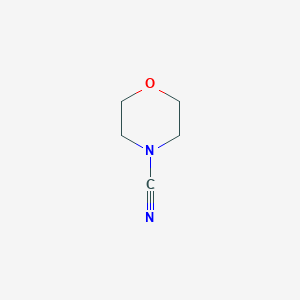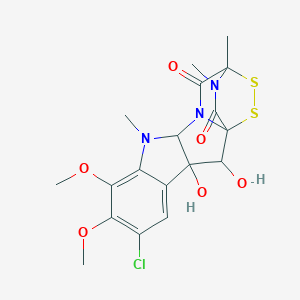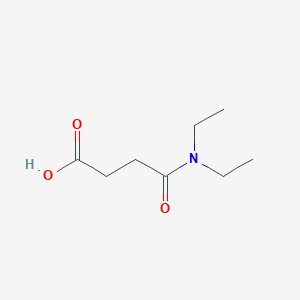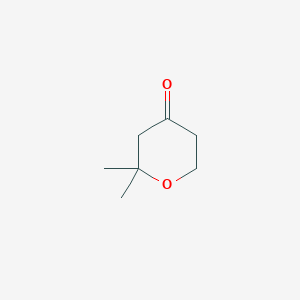
2,2-Dimethyltetrahydropyran-4-one
Descripción general
Descripción
2,2-Dimethyltetrahydropyran-4-one is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,2-Dimethyltetrahydropyran-4-one involves several steps. One method involves the removal of the ethoxycarbonyl group in ethyl cyano- (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4 -yl)acetate to afford the corresponding (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile .Molecular Structure Analysis
The InChI code for 2,2-Dimethyltetrahydropyran-4-one is 1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2,2-Dimethyltetrahydropyran-4-one has a density of approximately 1.0 g/cm³ . Its boiling point is around 178.3°C at 760 mmHg, and it has an enthalpy of vaporization of 41.5 kJ/mol . The compound has a molar refractivity of 34.1 cm³ and a molar volume of 132.4 cm³ .Aplicaciones Científicas De Investigación
Photochemical Transformations : Photolysis of 2,2-Dimethyltetrahydropyran-4-one in methanol, both in the presence and absence of titanium tetrachloride (TiCl4), results in different products. With TiCl4, stereoisomer 2,5-di(3',3'-dimethyl) 4'-oxacyclohexano)dioxolanes are formed, while without TiCl4, the products include 4-hydroxymethyl-2,2-dimethyltetrahydropyran-4-ol and 2,2-dimethyltetrahydropyran-4-ol (Serebryakov, Nalbandyan, & Vartanyan, 1986).
Synthesis of Polyethers : A method for preparing 2-methyl- and 2,6-dimethyltetrahydropyrans, useful intermediates for synthesizing ladder-shaped polyethers, was developed. This method is crucial for the large-scale production of tetrahydropyran-containing natural products (Nakashima, Baba, Onoue, Yamashita, & Torikai, 2013).
Formation of Triazolecarboxylic Acids : Reacting (2,2-dimethyltetrahydropyran-4-yl)propiolic acid esters with p-fluorophenyl azide leads to esters of isomeric tetrahydropyranyl-substituted 1-aryltriazolecarboxylic acids (Vartanyan, Kazaryan, Mirzoyan, & Gevorkyan, 1982).
Synthesis of Thieno[2,3-b]pyridine Derivatives : Conditions for the Gewald synthesis of thieno[2,3-c]pyrans from 2,2-dimethyltetrahydropyran-4-ones were optimized, and this synthesis was applied to produce new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines with studied anticonvulsant activity (Paronikyan, Harutyunyan, & Paronikyan, 2020).
Anticancer Applications : 2,2,6-Trisubstituted 5-methylidenetetrahydropyran-4-ones with potent anticancer activity were synthesized. These compounds showed cytotoxic activity against human leukemia cells, suggesting potential as anticancer drug candidates (Bartošík, Kędzia, Drogosz-Stachowicz, Janecka, Krajewska, Mirowski, & Janecki, 2020).
Inhibitors of F-Box Protein SKP2 : A tetrahydropyran derivative was synthesized as a potential inhibitor of the SCFSKP2 E3 ligase complex. This research could contribute to the development of new treatments for diseases where the degradation of specific proteins is dysregulated (Shouksmith, Evans, Tweddle, Miller, Willmore, Newell, Golding, & Griffin, 2015).
Agricultural Applications : A study investigated the effect of a composition containing 2,2-dimethyltetrahydropyran-4-one on the growth and development of wheat crops, finding that it stimulated plant growth and increased chlorophyll content (Issenova, Mitrofanova, Kalugin, Efremov, & Sagitov, 2018).
Safety And Hazards
This compound may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
2,2-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNOXJVRHGUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365056 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydropyran-4-one | |
CAS RN |
1194-16-7 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyltetrahydropyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







